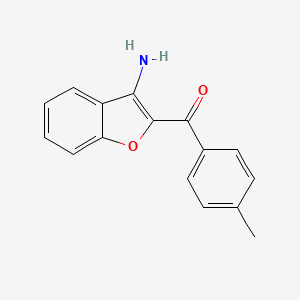
(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone is a chemical compound with the molecular formula C16H13NO2 and a molecular weight of 251.28 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone typically involves the reaction of 3-amino-1-benzofuran-2-carboxylic acid with 4-methylbenzoyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols . Substitution reactions can result in a variety of substituted benzofuran derivatives .
科学的研究の応用
(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone has several applications in scientific research:
作用機序
The mechanism of action of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
- (3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone
- (3-Amino-1-benzofuran-2-yl)(4-hydroxyphenyl)methanone
- (3-Amino-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone
Uniqueness
(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone, also known by its chemical identifier 333435-40-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings regarding its biological activity.
- Molecular Formula : C16H13NO2
- Molecular Weight : 251.28 g/mol
This compound belongs to the class of benzofuran derivatives, which are known for diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase I, an enzyme vital for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- SIRT1 Inhibition : Research indicates that benzofuran derivatives can act as inhibitors of SIRT1, a NAD(+)-dependent deacetylase. By binding to the C-pocket of SIRT1, these compounds prevent the transformation of NAD(+) into its productive conformation, thereby inhibiting deacetylase activity and upregulating p53 acetylation .
- Cell Signaling Modulation : The compound can modulate various cell signaling pathways, influencing gene expression and cellular metabolism. This modulation may contribute to its anticancer and anti-inflammatory effects.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- U-87 Glioblastoma Cells : The compound showed higher cytotoxic effects compared to other tested derivatives .
- MDA-MB-231 Triple-Negative Breast Cancer Cells : While less effective than against U-87 cells, it still displayed notable activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Benzofuran derivatives generally exhibit:
- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- In vitro studies have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, although specific MIC values for this compound are not widely reported .
Antioxidant Properties
Research indicates that derivatives of benzofuran compounds possess antioxidant capabilities. For example, related compounds have been tested using the DPPH radical scavenging method, showing potential as effective antioxidants .
Case Studies and Research Findings
特性
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-6-8-11(9-7-10)15(18)16-14(17)12-4-2-3-5-13(12)19-16/h2-9H,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDKAEJDRNLHKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347266 |
Source


|
| Record name | (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333435-40-8 |
Source


|
| Record name | (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














